molecular formula C18H9Cl2F5N2OS2 B3036848 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine CAS No. 400082-41-9

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine

Cat. No.: B3036848
CAS No.: 400082-41-9
M. Wt: 499.3 g/mol
InChI Key: OUVHUHMLOGAFFV-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine is a complex organic compound characterized by the presence of multiple halogen atoms and sulfur linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine lies in its specific combination of halogen atoms and sulfur linkages, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(2,3,4,5,6-pentafluorophenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F5N2OS2/c1-28-10-5-26-18(29-6-7-2-3-8(19)9(20)4-7)27-17(10)30-16-14(24)12(22)11(21)13(23)15(16)25/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHUHMLOGAFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=C(C(=C(C(=C2F)F)F)F)F)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F5N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine
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2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine

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